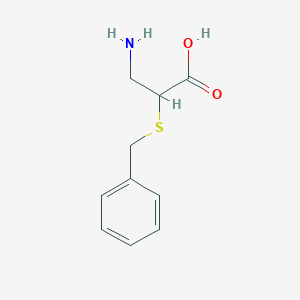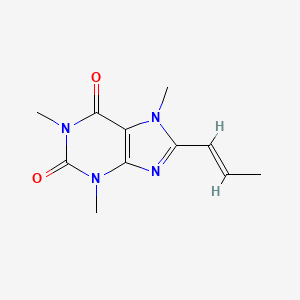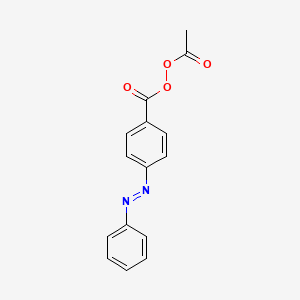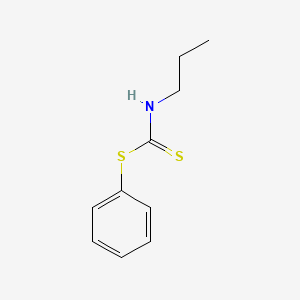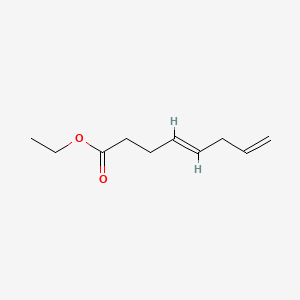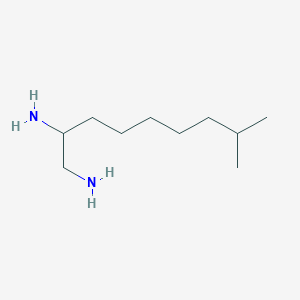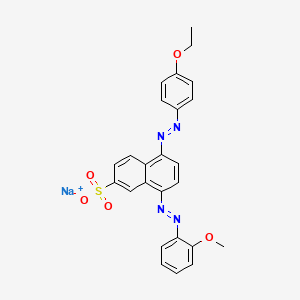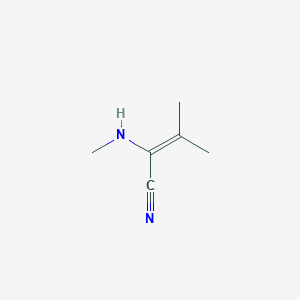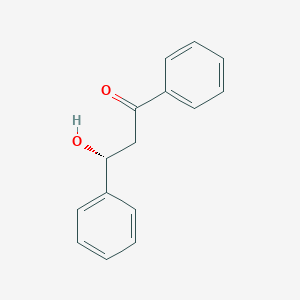
1-Propanone, 3-hydroxy-1,3-diphenyl-, (3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 3-hydroxy-1,3-diphenyl-, (3R)- is an organic compound with the molecular formula C15H14O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is known for its applications in organic synthesis and its presence in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanone, 3-hydroxy-1,3-diphenyl-, (3R)- can be synthesized through several methods. One common method involves the reaction of benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate, which is then reduced to yield the desired product .
Industrial Production Methods: In industrial settings, the production of 1-Propanone, 3-hydroxy-1,3-diphenyl-, (3R)- often involves catalytic hydrogenation of the intermediate compound. This process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Propanone, 3-hydroxy-1,3-diphenyl-, (3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of 1,3-diphenylpropan-1-ol.
Substitution: Formation of various substituted benzophenone derivatives.
Scientific Research Applications
1-Propanone, 3-hydroxy-1,3-diphenyl-, (3R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-hydroxy-1,3-diphenyl-, (3R)- involves its interaction with specific molecular targets. It can act as an antioxidant by reacting with free radicals, thereby preventing oxidative damage. Additionally, its hydroxyl group can participate in hydrogen bonding, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-Propanone, 3-hydroxy-1-phenyl-: This compound has a similar structure but lacks one phenyl group, making it less complex.
1,3-Diphenylpropan-1-one: Similar in structure but lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness: 1-Propanone, 3-hydroxy-1,3-diphenyl-, (3R)- is unique due to its chiral nature and the presence of both hydroxyl and ketone functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
72237-27-5 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(3R)-3-hydroxy-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C15H14O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14,16H,11H2/t14-/m1/s1 |
InChI Key |
ZTCFOSQTSRNLHW-CQSZACIVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CC(=O)C2=CC=CC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


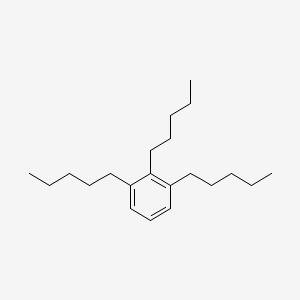
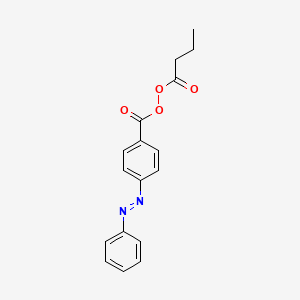
![2-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14462047.png)
